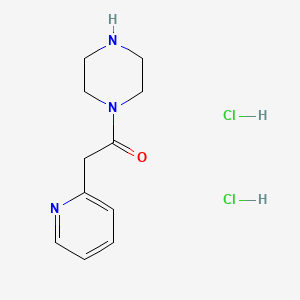
1-(ピペラジン-1-イル)-2-(ピリジン-2-イル)エタン-1-オン 二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is a chemical compound that features a piperazine ring and a pyridine ring connected via an ethanone bridge
科学的研究の応用
1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride typically involves the following steps:
Formation of the Ethanone Bridge: This can be achieved by reacting 2-bromopyridine with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Purification: The crude product is purified using recrystallization or column chromatography.
Formation of the Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Reduced ethanone derivatives.
Substitution Products: Halogenated pyridine derivatives.
作用機序
The mechanism of action of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter pathways, potentially leading to altered neuronal signaling and therapeutic effects.
類似化合物との比較
1-(Piperazin-1-yl)-2-(pyridin-3-yl)ethan-1-one dihydrochloride: Similar structure but with the pyridine ring at the 3-position.
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one dihydrochloride: Pyridine ring at the 4-position.
Uniqueness: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is unique due to its specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain receptors, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride, highlighting its synthesis, reactions, applications, and unique properties
特性
CAS番号 |
1240527-21-2 |
|---|---|
分子式 |
C11H16ClN3O |
分子量 |
241.72 g/mol |
IUPAC名 |
1-piperazin-1-yl-2-pyridin-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10;/h1-4,12H,5-9H2;1H |
InChIキー |
NYYVHMLQBGGIPO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl.Cl |
正規SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


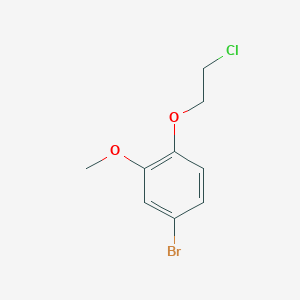
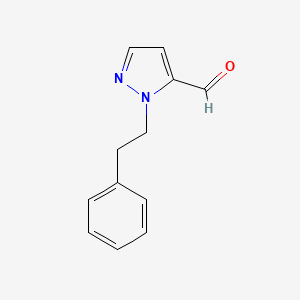
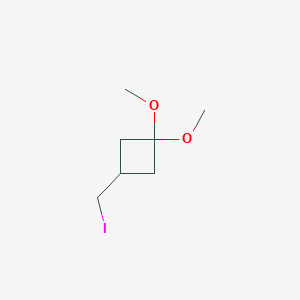
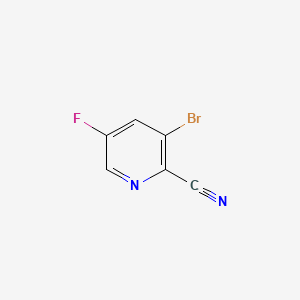
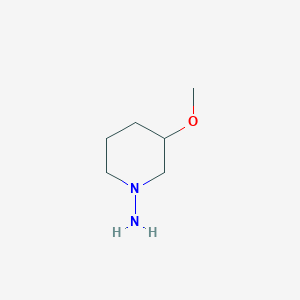
![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)
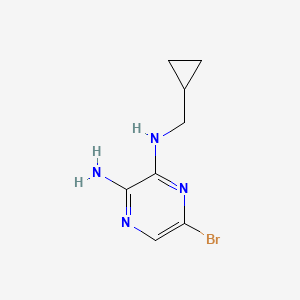
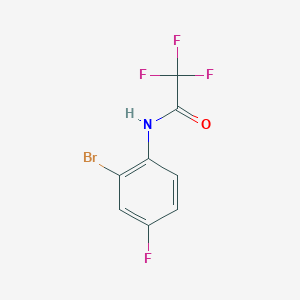
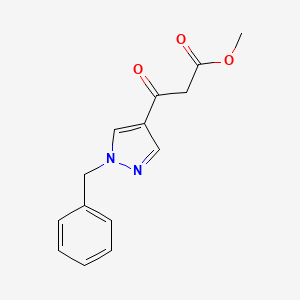
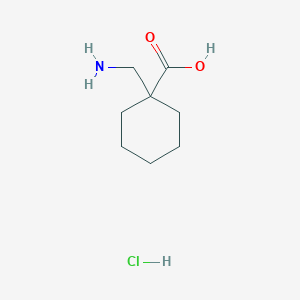

![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)


